N'-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Description
N’-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes dichlorophenoxy and ethoxy groups
Properties
IUPAC Name |
N'-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O2/c13-10-2-1-3-11(12(10)14)18-9-8-17-7-6-16-5-4-15/h1-3,16H,4-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAXGLLSVNQGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCOCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted phenoxy compounds.
Scientific Research Applications
N’-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Uniqueness
N’-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to the specific positioning of the dichlorophenoxy groups, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
